molecular formula C11H13FN2O2 B14835856 3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide

3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide

Cat. No.: B14835856
M. Wt: 224.23 g/mol
InChI Key: CGBNMKAVSLXUDX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H14FNO It contains a cyclopropoxy group, a fluorine atom, and a dimethylisonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a reaction between cyclopropanol and an appropriate halogenated precursor under basic conditions.

    Dimethylation: The dimethylisonicotinamide moiety can be synthesized by reacting isonicotinic acid with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropoxy and fluorine groups can enhance the compound’s binding affinity and specificity, while the dimethylisonicotinamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar structure but lacks the dimethylisonicotinamide moiety.

    3-Cyclopropoxy-5-fluoroaniline: Similar structure but lacks both the dimethyl and isonicotinamide groups.

Uniqueness

3-Cyclopropoxy-5-fluoro-N,N-dimethylisonicotinamide is unique due to the presence of the dimethylisonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoro-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

CGBNMKAVSLXUDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1OC2CC2)F

Origin of Product

United States

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